molecular formula C19H18O8 B1238216 4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- CAS No. 14290-57-4

4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-

Cat. No.: B1238216
CAS No.: 14290-57-4
M. Wt: 374.3 g/mol
InChI Key: LLDTYMGZAXZDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

    Methoxylation: Addition of methoxy groups to specific positions on the aromatic ring.

    Cyclization: Formation of the benzopyran ring structure through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are commonly employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer progression.

    Signal Transduction Modulation: Modulates signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3’,5-dihydroxy-3,4’,5’,7-tetramethoxyflavone: Similar structure with additional methoxy groups.

    Myricetin: A flavonoid with multiple hydroxyl groups but lacking methoxy groups.

Uniqueness

4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties compared to other flavonoids.

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-10-7-11(20)15-13(8-10)27-17(19(26-4)16(15)22)9-5-12(21)18(25-3)14(6-9)24-2/h5-8,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDTYMGZAXZDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162218
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14290-57-4
Record name 3′,5-Dihydroxy-3,4′,5′,7-tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14290-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4',7-Tetramethylmyricetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-
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4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-
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4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-

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